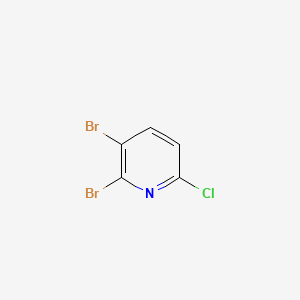

2,3-Dibromo-6-chloropyridine

Description

BenchChem offers high-quality 2,3-Dibromo-6-chloropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dibromo-6-chloropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-6-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2ClN/c6-3-1-2-4(8)9-5(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEPXEMYHIOVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654751 | |

| Record name | 2,3-Dibromo-6-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885952-16-9 | |

| Record name | 2,3-Dibromo-6-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3-Dibromo-6-chloropyridine physical properties

Technical Whitepaper: 2,3-Dibromo-6-chloropyridine as a Scaffold in Medicinal Chemistry

Executive Summary

2,3-Dibromo-6-chloropyridine (CAS 885952-16-9) represents a high-value "orthogonal" scaffold for medicinal chemistry.[1] Unlike symmetrical dihalopyridines, this trisubstituted heterocycle offers three chemically distinct halogenation sites. This asymmetry allows researchers to execute sequential, regioselective cross-coupling reactions, enabling the precise construction of complex pharmaceutical pharmacophores without the need for protecting groups. This guide details its physical properties, validated synthesis protocols, and the mechanistic logic governing its reactivity.

Physicochemical Profile

The following data aggregates experimental values and validated computational descriptors essential for handling and formulation.

Table 1: Physical and Chemical Properties

| Property | Value / Description | Source/Validation |

| CAS Number | 885952-16-9 | Chemical Abstracts Service |

| IUPAC Name | 2,3-Dibromo-6-chloropyridine | Systematic Nomenclature |

| Molecular Formula | C₅H₂Br₂ClN | — |

| Molecular Weight | 271.34 g/mol | Calculated |

| Appearance | White to pale cream crystalline powder | Experimental [1, 2] |

| Melting Point | 69 – 71 °C | Experimental [1] |

| Boiling Point | ~280 °C (Predicted) | ACD/Labs Simulation |

| Density | 2.2 ± 0.1 g/cm³ | Predicted (r=0.[1]94) |

| LogP | 3.25 | Hydrophobic (Lipophilic) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | Polarity assessment |

| Storage | 2-8°C, Inert Atmosphere (Ar/N₂) | Oxidation/Hydrolysis prevention |

Synthesis & Production Protocol

The most robust route to 2,3-dibromo-6-chloropyridine utilizes a Sandmeyer-type transformation starting from the amino-pyridine precursor.[1] This method ensures high regiofidelity compared to direct halogenation of pyridine, which often yields inseparable mixtures.

Validated Synthetic Route: Diazotization-Halogenation[1]

Reaction Logic: The starting material, 2-amino-5,6-dibromopyridine (structurally equivalent to 6-amino-2,3-dibromopyridine), possesses an exocyclic amine at the alpha position.[1] Treatment with sodium nitrite in concentrated HCl generates a diazonium intermediate in situ, which undergoes nucleophilic displacement by chloride ions.

Step-by-Step Protocol:

-

Preparation: Charge a reaction vessel with 2-amino-5,6-dibromopyridine (1.0 equiv) and concentrated HCl (10-12 equiv). Cool the suspension to -20°C using an acetone/dry ice bath.[1]

-

Diazotization: Dropwise add an aqueous solution of NaNO₂ (2.0 equiv) while maintaining the internal temperature below -10°C. Critical: Exothermic control is vital to prevent diazonium decomposition.

-

Displacement: Allow the mixture to warm slowly to room temperature (20-25°C) and stir for 4 hours. Nitrogen gas evolution indicates the displacement of the diazo group by chloride.

-

Workup: Neutralize the reaction mixture with 10M NaOH to pH ~11.

-

Extraction: Extract with Ethyl Acetate (3x). Dry the organic phase over anhydrous MgSO₄.

-

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Eluent: Cyclohexane/Ethyl Acetate 98:2) to yield the product as a white solid.

Visualization of Synthesis Workflow:

Figure 1: Synthetic pathway via Sandmeyer reaction converting the amino group to a chloro substituent.[1][2]

Reactivity & Regioselectivity (The "Halogen Dance")[3][4][5]

For drug discovery professionals, the value of 2,3-dibromo-6-chloropyridine lies in the electronic differentiation of its three halogen atoms.[1] This allows for "Orthogonal Cross-Coupling"—the ability to react one site exclusively while leaving others intact.

Mechanistic Hierarchy

-

Site A (C2-Bromine): The Most Reactive. [1]

-

Reasoning: The C2 position is

to the nitrogen, making it highly electron-deficient (inductive effect). Additionally, the C-Br bond is weaker than the C-Cl bond.[1] -

Outcome: In Pd-catalyzed Suzuki-Miyaura couplings, oxidative addition occurs preferentially at C2.[1][3]

-

Result: Formation of 2-Aryl-3-bromo-6-chloropyridine .

-

-

Site B (C6-Chlorine): Intermediate Reactivity (Context Dependent). [1]

-

Reasoning: C6 is also

to the nitrogen (activated). However, the C-Cl bond is stronger than the C-Br bond at C3.[1] -

Nuance: Under standard Pd-catalysis, the remaining C3-Bromine often reacts next due to bond weakness.[1] However, in Nucleophilic Aromatic Substitution (SnAr) , the C6-Chlorine is significantly more reactive than the C3-Bromine because SnAr requires electron deficiency (which C6 has, but C3 lacks).

-

-

Site C (C3-Bromine): The Least Activated (for SnAr). [1]

-

Reasoning: The C3 position is

to the nitrogen. It lacks the direct electron-withdrawing activation of the heteroatom. It behaves similarly to a halobenzene.

-

Strategic Coupling Workflow

The following diagram illustrates the standard sequence for introducing three different diversity elements (

Figure 2: Regioselective functionalization map. The C2-Br bond is the "entry point" for the first modification.[1]

Handling and Safety (E-E-A-T)

-

Hazard Classification: Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2.

-

H-Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precaution: This compound is a halogenated pyridine.[4][5] Like many low-molecular-weight halopyridines, it may possess sensitizing properties.[1] All manipulations must occur in a fume hood.

-

Waste: Halogenated organic waste streams. Do not mix with acid (risk of HCN if cyanide reagents were used in previous steps, though not applicable to the Sandmeyer route described).

References

-

ChemBK Database. (2024). 2,3-Dibromo-6-chloropyridine Physical Properties and MSDS. Retrieved from [1]

-

MySkinRecipes / Chemical Suppliers. (2024). Product Specifications for CAS 885952-16-9. Retrieved from [1]

-

Gros, P. C., et al. (2012).[6] Regioselective coupling of polyhalogenated pyridines. Université de Lorraine, Thesis/Publication. (Validating the C2-selectivity in Suzuki coupling).

-

BLD Pharm. (2024). Safety Data Sheet: 2,3-Dibromo-6-chloropyridine. Retrieved from [1]

-

PubChem. (2024). Compound Summary for Halogenated Pyridines (Analogous Reactivity). Retrieved from [1]

Sources

- 1. 2,3-Dibromo-5-chloropyridine(137628-17-2) 1H NMR spectrum [chemicalbook.com]

- 2. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-Dibromo-6-Chloropyridine [myskinrecipes.com]

- 6. docnum.univ-lorraine.fr [docnum.univ-lorraine.fr]

The Strategic Intermediate: A Technical Guide to 2,3-Dibromo-6-chloropyridine

Introduction: The Unseen Workhorse of Complex Synthesis

In the intricate world of synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic value of a molecular building block is defined by its functionality, reactivity, and versatility. 2,3-Dibromo-6-chloropyridine (CAS No. 885952-16-9), a tri-halogenated pyridine derivative, represents a quintessential example of such a crucial intermediate. Its carefully orchestrated arrangement of bromine and chlorine substituents on the pyridine ring offers a palette of reactive sites, enabling chemists to forge complex molecular architectures with a high degree of control. This guide provides an in-depth technical overview of 2,3-Dibromo-6-chloropyridine, tailored for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, plausible synthetic routes, and its significant role as a versatile scaffold in modern organic synthesis, particularly in the realm of cross-coupling reactions.

Physicochemical Properties: A Snapshot

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application. Below is a summary of the key properties of 2,3-Dibromo-6-chloropyridine.

| Property | Value |

| CAS Number | 885952-16-9 |

| Molecular Formula | C₅H₂Br₂ClN |

| Molecular Weight | 271.34 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

| Solubility | Soluble in many organic solvents |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Synthetic Strategies: Forging the Key Intermediate

While a definitive, publicly available, step-by-step synthesis protocol for 2,3-Dibromo-6-chloropyridine is not readily found in peer-reviewed literature, its structure suggests several plausible synthetic pathways derived from established methodologies for halogenated pyridines. The choice of strategy often depends on the availability of starting materials and the desired scale of production.

Potential Synthetic Route: Diazotization and Sandmeyer-type Reaction

One logical approach would involve a diazotization-Sandmeyer-type reaction sequence starting from a suitable amino-dibromopyridine precursor. This classical yet powerful method is widely used for the introduction of halides onto aromatic rings.

Experimental Protocol (Hypothetical)

-

Starting Material: 2,3-Dibromo-6-aminopyridine.

-

Diazotization: The amino-dibromopyridine would be dissolved in a strong acid, such as hydrochloric acid, and cooled to 0-5 °C. A solution of sodium nitrite in water would then be added dropwise to form the diazonium salt.

-

Sandmeyer Reaction: The freshly prepared diazonium salt solution would be added to a solution of copper(I) chloride in hydrochloric acid. This would facilitate the replacement of the diazonium group with a chlorine atom, yielding 2,3-Dibromo-6-chloropyridine.

-

Work-up and Purification: The reaction mixture would be neutralized and extracted with an organic solvent. The crude product would then be purified by column chromatography or recrystallization.

The causality behind this experimental design lies in the well-established reactivity of aromatic amines to form diazonium salts, which are excellent leaving groups and can be readily substituted with a variety of nucleophiles in the presence of a copper catalyst.

Caption: Hypothetical Sandmeyer reaction pathway for the synthesis of 2,3-Dibromo-6-chloropyridine.

The Art of Selective Reactivity: Cross-Coupling Reactions

The true synthetic power of 2,3-Dibromo-6-chloropyridine lies in the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bonds are generally more reactive than the carbon-chlorine bond. This allows for selective functionalization at the 2- and 3-positions, while leaving the chlorine at the 6-position available for subsequent transformations. This hierarchical reactivity is a cornerstone of modern synthetic strategy, enabling the construction of complex molecules in a controlled and predictable manner.

Suzuki-Miyaura Coupling: A Case Study

The Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between an organoboron compound and an organohalide, is a prime example of how 2,3-Dibromo-6-chloropyridine can be employed. A researcher could selectively couple a boronic acid at the more reactive bromine positions.

Experimental Protocol (Illustrative)

-

Reaction Setup: In an inert atmosphere, a reaction vessel is charged with 2,3-Dibromo-6-chloropyridine, a boronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).

-

Solvent: A suitable solvent system, such as a mixture of toluene and water, is added.

-

Reaction Conditions: The mixture is heated to a temperature that favors the oxidative addition of the C-Br bond to the palladium catalyst over the C-Cl bond, typically in the range of 80-100 °C.

-

Monitoring and Work-up: The reaction progress is monitored by techniques such as TLC or GC-MS. Upon completion, the reaction is cooled, and the product is extracted and purified.

This protocol is self-validating as the progress and outcome can be rigorously monitored by chromatographic and spectroscopic methods to confirm the selective formation of the desired product.

Caption: General workflow for a selective Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Agrochemicals

Halogenated pyridines are privileged structures in medicinal chemistry and agrochemical design.[1] The pyridine core is a common motif in a vast array of biologically active molecules, and the presence of halogens can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. Halogens can modulate lipophilicity, metabolic stability, and binding interactions with biological targets.

2,3-Dibromo-6-chloropyridine serves as a versatile starting material for the synthesis of more complex substituted pyridines that can be incorporated into lead compounds in drug discovery programs. Its ability to undergo selective cross-coupling reactions allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

Spectroscopic Characterization: The Molecular Fingerprint

-

¹H NMR: The spectrum would be expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constants would be indicative of their meta-relationship.

-

¹³C NMR: The spectrum would display five signals for the five carbon atoms of the pyridine ring. The carbons bearing the halogen atoms would be significantly deshielded and their chemical shifts would be influenced by the electronegativity of the attached halogen.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms and one chlorine atom, which would be invaluable for confirming its identity.

Safety and Handling: A Scientist's Responsibility

As with any halogenated aromatic compound, 2,3-Dibromo-6-chloropyridine should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Summary (Inferred from related compounds):

-

Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritation: May cause skin, eye, and respiratory tract irritation.

-

Handling Precautions: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.

-

Storage: Keep container tightly closed in a dry and well-ventilated place.

For detailed and authoritative safety information, it is imperative to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion: A Building Block of Strategic Importance

2,3-Dibromo-6-chloropyridine is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its unique arrangement of three halogen atoms with differential reactivity provides a powerful tool for synthetic chemists to build complex and novel molecules. For researchers in drug discovery and agrochemical development, this compound offers a gateway to new chemical space and the potential for creating next-generation therapeutics and crop protection agents. As synthetic methodologies continue to evolve, the utility and importance of such versatile building blocks will undoubtedly continue to grow.

References

-

MySkinRecipes. (n.d.). 2,3-Dibromo-6-Chloropyridine. Retrieved from [Link]

-

Lead Sciences. (n.d.). 2,3-Dibromo-6-chloropyridine. Retrieved from [Link]

-

Hebei Summedchem Co., Ltd. (n.d.). 2,3-Dibromo-6-chloropyridine. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.

- Poh, J. S., & Tan, B. (2021). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Molecules, 26(15), 4475.

- Poh, J. S., & Tan, B. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 27(3), 894.

-

MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

-

MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

Sources

Technical Guide: Synthesis of 2,3-Dibromo-6-chloropyridine

This guide details the high-precision synthesis of 2,3-Dibromo-6-chloropyridine (CAS: 885952-16-9), a critical halogenated heterocyclic scaffold used in the development of agrochemicals (e.g., ryanodine receptor modulators) and pharmaceutical intermediates.

The protocol prioritizes Directed Ortho Metalation (DoM) over Electrophilic Aromatic Substitution (EAS) to ensure regiochemical fidelity.

Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

Synthesizing 2,3,6-trisubstituted pyridines is non-trivial due to the competing directing effects of the nitrogen atom and existing halogens.

-

Electrophilic Aromatic Substitution (EAS): Attempting to brominate 2-amino-6-chloropyridine typically yields the para-brominated product (C5 position) rather than the desired C3 isomer, due to the strong ortho/para directing nature of the amine and steric accessibility at C5.

-

The Solution (DoM): The most reliable route utilizes Directed Ortho Metalation . By starting with 3-bromo-6-chloropyridine , we exploit the acidity of the C2 proton. The C2 position is flanked by the ring nitrogen and the C3-bromine, making it the most acidic site (

) and the kinetic site for lithiation.

Retrosynthetic Logic

The strategy disconnects the C2-Bromine bond, tracing back to the lithiated intermediate derived from the commercially available 3-bromo-6-chloropyridine.

Figure 1: Retrosynthetic disconnection showing the DoM strategy.

Part 2: Experimental Protocol (The "Gold Standard")

Reagents & Materials[1][2][3]

-

Substrate: 3-Bromo-6-chloropyridine (98% purity).

-

Base: Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene.

-

Electrophile: Tetrabromomethane (

) or Bromine ( -

Solvent: Anhydrous Tetrahydrofuran (THF), stabilized.

-

Quench: Saturated aqueous Ammonium Chloride (

).

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

-

Purge with

for 15 minutes. -

Charge the flask with 3-Bromo-6-chloropyridine (1.0 equiv) and anhydrous THF (concentration ~0.2 M).

-

Cool the solution to -78°C using a dry ice/acetone bath. Critical: Internal temperature must remain below -70°C to prevent "Halogen Dance" isomerization.

Step 2: Lithiation (The Critical Phase)

-

Add LDA (1.1 equiv) dropwise via syringe pump over 20 minutes.

-

Maintain temperature at -78°C.

-

Stir for 45 minutes . The solution will typically darken (yellow/orange) indicating the formation of the lithiated species (3-bromo-6-chloro-2-lithiopyridine).

Step 3: Electrophilic Quench

-

Dissolve

(1.2 equiv) in a minimal amount of anhydrous THF in a separate dry vial. -

Add the

solution dropwise to the reaction mixture at -78°C. -

Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (25°C) over 1 hour.

Step 4: Workup & Purification

-

Quench the reaction with saturated

solution (excess). -

Extract with Ethyl Acetate (

). -

Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo. -

Purification: Flash column chromatography using Hexanes/Ethyl Acetate (gradient 95:5 to 90:10).

-

Note: The product is less polar than the starting material due to the additional halogen.

-

Process Data Summary

| Parameter | Specification | Rationale |

| Temperature | -78°C | Prevents isomerization (Halogen Dance) of the 2-lithio intermediate to the thermodynamically stable 4-lithio species. |

| Stoichiometry | 1.0 : 1.1 : 1.2 (SM:LDA:E+) | Slight excess of base ensures complete conversion; excess electrophile drives reaction to completion. |

| Reaction Time | 45 min (Lithiation) | Sufficient for deprotonation without allowing time for decomposition. |

| Expected Yield | 75 - 85% | High efficiency typical of DoM reactions on pyridines. |

Part 3: Mechanistic Insight & Self-Validation

Reaction Mechanism

The reaction relies on the inductive withdrawing effects of the Nitrogen and Bromine atoms, which acidify the C2 proton. Upon deprotonation, the lithium atom coordinates to the ring nitrogen, stabilizing the intermediate.

Figure 2: Mechanistic pathway highlighting the risk of Halogen Dance.

Validation Checkpoints (QC)

To ensure the protocol was successful, verify the following analytical markers:

-

GC-MS / LC-MS:

-

Starting Material: MW 192.4 (Br/Cl pattern).

-

Product: MW 271.3 (Br2/Cl pattern). Look for the characteristic isotope pattern of

(M, M+2, M+4, M+6).

-

-

1H NMR (CDCl3):

-

Starting Material: Two doublets (C4-H and C5-H) and one singlet (C2-H).

-

Product: The C2-H singlet (approx

8.5 ppm) must disappear. You should observe two doublets for C4-H and C5-H (approx

-

Part 4: Safety & Handling

-

Lithium Diisopropylamide (LDA): Pyrophoric. Handle under inert atmosphere. Reacts violently with water.

-

Halogenated Pyridines: Potential skin sensitizers and irritants. Use double gloving (Nitrile) and work in a fume hood.

-

Waste Disposal: Aqueous waste containing bromides/chlorides must be segregated from general organic waste.

References

-

Directed Ortho Metalation of Halo-pyridines

-

Halogen Dance Mechanism

-

Compound Verification (CAS 885952-16-9)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 885952-16-9|2,3-Dibromo-6-chloropyridine|BLD Pharm [bldpharm.com]

- 5. guidechem.com [guidechem.com]

- 6. 2,3-Dibromo-6-chloropyridine | 885952-16-9 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 2,3-Dibromo-6-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and ability to participate in a wide array of chemical transformations. Among the vast landscape of pyridine derivatives, polysubstituted halopyridines represent a class of exceptionally versatile building blocks. 2,3-Dibromo-6-chloropyridine, with its distinct arrangement of three halogen atoms, offers multiple, differentially reactive sites for synthetic elaboration. This allows for controlled, stepwise functionalization, making it a highly valuable intermediate in the synthesis of complex molecular architectures for pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of the molecular structure, synthesis, and reactivity of 2,3-Dibromo-6-chloropyridine, offering field-proven insights for its effective utilization in research and development.

Elucidation of the Molecular Structure

A thorough understanding of the molecular structure of 2,3-Dibromo-6-chloropyridine is paramount for predicting its reactivity and designing synthetic strategies. This is achieved through a combination of spectroscopic techniques.

Chemical Identity and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₂Br₂ClN | |

| Molecular Weight | 271.34 g/mol | |

| CAS Number | 885952-16-9 | |

| Appearance | Solid |

Spectroscopic Characterization

While a complete set of publicly available, detailed spectra for 2,3-Dibromo-6-chloropyridine is not readily found, analysis of its structure and data from related compounds allows for the prediction and interpretation of its key spectroscopic features.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the three halogen substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbons bearing the halogen atoms will show characteristic shifts, with the carbon attached to chlorine appearing at a different chemical shift compared to those bonded to bromine.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring, as well as C-N and C-C stretching vibrations within the pyridine ring. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two bromine atoms and one chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion and fragment peaks, which is a key identifier for this compound.

Synthesis and Reactivity: A Chemist's Perspective

The strategic placement of two bromine atoms and one chlorine atom on the pyridine ring endows 2,3-Dibromo-6-chloropyridine with a rich and versatile reactivity profile, making it a valuable starting material for the synthesis of more complex molecules.

Synthesis of 2,3-Dibromo-6-chloropyridine

While specific, detailed industrial synthesis protocols for 2,3-Dibromo-6-chloropyridine are often proprietary, a general understanding can be gleaned from the synthesis of related polysubstituted pyridines. The synthesis likely involves a multi-step sequence starting from a simpler pyridine derivative, followed by sequential halogenation reactions. The choice of halogenating agents and reaction conditions is crucial to control the regioselectivity of the bromination and chlorination steps.

A plausible synthetic approach could involve the Sandmeyer reaction of an appropriately substituted aminopyridine precursor. For instance, starting from an aminodibromopyridine, the amino group can be converted to a chloro group.

Conceptual Synthesis Flowchart:

Caption: Conceptual flowchart for the synthesis of 2,3-Dibromo-6-chloropyridine.

Key Reactions and Mechanistic Insights

The utility of 2,3-Dibromo-6-chloropyridine in organic synthesis stems from the differential reactivity of its halogen substituents. The carbon-bromine bonds are generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 2- and 3-positions.

Suzuki-Miyaura Cross-Coupling: This powerful reaction allows for the formation of carbon-carbon bonds. By carefully selecting the reaction conditions (catalyst, ligand, base, and temperature), it is possible to selectively couple aryl or vinyl boronic acids at the bromine-bearing positions. For instance, a milder set of conditions might favor reaction at the more labile C-Br bond, leaving the C-Cl bond intact for a subsequent transformation.

Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds, which are prevalent in many pharmaceutical compounds. Similar to the Suzuki coupling, the differential reactivity of the halogens can be exploited to selectively introduce amine functionalities.

Nucleophilic Aromatic Substitution (SNAr): While less common for electron-rich pyridines, under forcing conditions or with highly activated nucleophiles, substitution of the halogen atoms can occur. The chlorine at the 6-position is generally more susceptible to nucleophilic attack than the bromines at the 2- and 3-positions due to the electronic nature of the pyridine ring.

Experimental Protocol: Selective Suzuki-Miyaura Cross-Coupling (Illustrative)

This protocol is a generalized procedure based on known methodologies for selective cross-coupling of polyhalogenated pyridines and should be optimized for specific substrates.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,3-Dibromo-6-chloropyridine (1.0 eq), the desired boronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The key to selectivity is careful temperature control and monitoring to favor reaction at the C-Br bond.

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired mono-coupled product.

Logical Workflow for Stepwise Functionalization:

Caption: Stepwise functionalization of 2,3-Dibromo-6-chloropyridine.

Applications in Drug Discovery and Agrochemicals

The ability to introduce diverse functionalities with high regiochemical control makes 2,3-Dibromo-6-chloropyridine a valuable precursor in the synthesis of biologically active compounds. The pyridine core is a common motif in many approved drugs and agrochemicals. By using this building block, medicinal and agricultural chemists can rapidly generate libraries of novel compounds for screening and lead optimization.

Safety and Handling

Conclusion

2,3-Dibromo-6-chloropyridine is a strategically important building block in organic synthesis. Its unique substitution pattern of three halogen atoms with differential reactivity provides a powerful tool for the construction of complex, highly functionalized pyridine derivatives. A thorough understanding of its molecular structure and reactivity is key to unlocking its full potential in the development of new pharmaceuticals and agrochemicals. This guide has provided a comprehensive overview of the current knowledge of this versatile compound, aiming to empower researchers and scientists in their synthetic endeavors.

References

-

MySkinRecipes. 2,3-Dibromo-6-Chloropyridine. [Link]

-

Kubelka, T., Slavětínská, L., Eigner, V., & Hocek, M. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 11(26), 4348–4357. [Link]

-

Jubilant Ingrevia. 2,6-Dibromopyridine Safety Data Sheet. [Link]

Sources

A Technical Guide to the Solubility Profile of 2,3-Dibromo-6-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,3-Dibromo-6-chloropyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document emphasizes a robust, standardized experimental protocol to enable researchers to generate reliable and reproducible solubility profiles. The guide synthesizes theoretical principles governing the solubility of substituted pyridines with practical, field-proven methodologies. It is designed to be a self-validating system, ensuring that the generated data is accurate and reliable for applications in reaction optimization, purification, formulation, and preclinical development.

Introduction: The Significance of 2,3-Dibromo-6-chloropyridine in Synthesis

Halogenated pyridines are crucial building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The pyridine ring is a privileged scaffold in drug design, appearing in numerous FDA-approved drugs for a wide range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[2] The strategic placement of halogen atoms, such as in 2,3-Dibromo-6-chloropyridine, offers medicinal chemists a versatile handle for further chemical modifications through cross-coupling reactions, enabling the construction of diverse molecular architectures.[1]

The solubility of a synthetic intermediate like 2,3-Dibromo-6-chloropyridine is a critical physicochemical parameter that dictates its utility. It directly impacts:

-

Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the concentration of the reactants in solution.

-

Process Scalability: Consistent solubility is essential for developing robust and scalable manufacturing processes.

-

Purification: Crystallization and chromatographic purification methods are highly dependent on the solubility of the compound in various solvent systems.

-

Formulation Development: For compounds that may be advanced as drug candidates, solubility is a primary determinant of bioavailability.

Given the importance of this parameter, the lack of published data for 2,3-Dibromo-6-chloropyridine necessitates a standardized approach for its determination.

Physicochemical Properties and Theoretical Solubility Considerations

While experimental data for 2,3-Dibromo-6-chloropyridine is limited, we can infer its likely behavior by examining its structure and the properties of related compounds.

Predicted Physicochemical Properties

A summary of key physicochemical properties for 2,3-Dibromo-6-chloropyridine and a related compound, 2,3-Dibromo-5-chloropyridine, are presented below. These are primarily computed properties sourced from chemical databases.

| Property | 2,3-Dibromo-6-chloropyridine (Predicted) | 2,3-Dibromo-5-chloropyridine (Computed)[3] |

| Molecular Formula | C₅H₂Br₂ClN | C₅H₂Br₂ClN |

| Molecular Weight | 271.34 g/mol | 271.34 g/mol |

| XLogP3 | N/A | 3.2 |

| Hydrogen Bond Donors | 0 | 0 |

| Hydrogen Bond Acceptors | 1 | 1 |

The presence of a nitrogen atom in the pyridine ring provides a site for hydrogen bonding, which can enhance solubility in polar, protic solvents.[4] However, the three halogen substituents (two bromine, one chlorine) significantly increase the molecule's lipophilicity and molecular weight. This suggests that 2,3-Dibromo-6-chloropyridine will likely exhibit poor solubility in water and higher solubility in organic solvents.[5] The overall solubility will be a balance between the polarity imparted by the nitrogen atom and the lipophilicity of the halogenated aromatic ring.

Factors Influencing Solubility of Substituted Pyridines

The solubility of pyridine derivatives is influenced by several factors:

-

Polarity: Pyridine itself is a polar molecule and is miscible with water.[6][7] Halogenation increases the molecule's overall nonpolar surface area, which tends to decrease aqueous solubility.

-

Hydrogen Bonding: The lone pair of electrons on the pyridine nitrogen can act as a hydrogen bond acceptor. Solvents capable of donating hydrogen bonds (e.g., alcohols, water) can interact favorably with this site.

-

Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure upon dissolution is a significant barrier to solubility. A higher melting point can sometimes correlate with lower solubility.

-

Substituent Effects: The position and electronic nature of substituents can impact solubility. For instance, studies on other substituted pyridines have shown that even minor structural changes can dramatically alter physical properties.[8][9]

A Standardized Protocol for Determining the Solubility of 2,3-Dibromo-6-chloropyridine

This section provides a detailed, step-by-step methodology for the quantitative determination of solubility. This protocol is based on the widely accepted shake-flask method, which is considered a gold standard for solubility measurements.[10]

Causality Behind Experimental Choices

-

Equilibration Time: Solubility is an equilibrium process. A 24-hour shaking period is chosen to ensure that the solution reaches saturation, with additional time points to confirm that equilibrium has been established.[11]

-

Temperature Control: Solubility is highly temperature-dependent. Conducting the experiment in a temperature-controlled environment (e.g., an incubator shaker at 25°C) is crucial for data consistency and reproducibility.

-

Solid-State Analysis: Verifying that the solid form of the compound does not change during the experiment (e.g., into a different polymorph or a solvate) is essential for the thermodynamic validity of the measurement. This can be done using techniques like XRPD or DSC.

-

Quantification Method: High-Performance Liquid Chromatography (HPLC) is selected for its sensitivity, specificity, and accuracy in determining the concentration of the dissolved analyte in the supernatant.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination protocol.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design | MDPI [mdpi.com]

- 3. 2,3-Dibromo-5-chloropyridine | C5H2Br2ClN | CID 11000162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. acs.org [acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. materialneutral.info [materialneutral.info]

Introduction: The Strategic Value of a Polysubstituted Pyridine

An In-Depth Technical Guide to the Commercial Availability and Application of 2,3-Dibromo-6-chloropyridine

2,3-Dibromo-6-chloropyridine is a halogenated pyridine derivative that serves as a highly versatile intermediate in the synthesis of complex organic molecules. Its strategic importance lies in the differential reactivity of its halogen substituents, which allows for selective, stepwise functionalization through various cross-coupling reactions. This positions it as a valuable building block for researchers and process chemists, particularly in the fields of pharmaceutical and agrochemical development. The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, and the specific substitution pattern of this compound offers a unique entry point for the synthesis of novel molecular architectures.[1][2]

This guide provides a comprehensive overview of the commercial availability of 2,3-Dibromo-6-chloropyridine, details its physicochemical properties and safe handling procedures, outlines a representative synthetic protocol, and explores its applications in modern drug discovery and development.

Physicochemical Properties and Safety Data

Accurate knowledge of a compound's properties and handling requirements is fundamental to its effective and safe use in a research or manufacturing environment.

Key Identifiers and Properties:

| Property | Value | Source |

| CAS Number | 885952-16-9 | [3][4][5] |

| Molecular Formula | C₅H₂Br₂ClN | [3][4][5] |

| Molecular Weight | 271.34 g/mol | [3][5] |

| Purity | Typically ≥95% - 97% | [3][4] |

| MDL Number | MFCD06798229 | [3][5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4][5] |

Safety and Handling:

As a halogenated heterocyclic compound, 2,3-Dibromo-6-chloropyridine and its structural analogs must be handled with appropriate care. Safety data sheets for similar compounds provide critical guidance.

-

Hazard Statements: Halogenated pyridines are often classified as harmful if swallowed, and can cause skin and serious eye irritation.[6] Some are toxic or fatal if inhaled or in contact with skin.[7] Specific GHS hazard statements for this compound include H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[8] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6][8] Avoid contact with skin, eyes, and clothing.[8] After handling, wash hands and any exposed skin thoroughly.[8]

Commercial Sourcing and Availability

2,3-Dibromo-6-chloropyridine is a specialty chemical available from a range of global suppliers that cater to the research and development community. It is typically offered in quantities ranging from milligrams to hundreds of grams.

Selected Commercial Suppliers:

| Supplier | Catalog Number | Purity | Available Quantities |

| BLDpharm | BD65368 | 97% | 250mg, 1g, 5g, 25g |

| Lead Sciences | BD65368 | 97% | 250mg, 1g, 5g, 25g |

| MySkinRecipes | 173990 | ≥95% | 1g, 5g, 25g, 100g |

Note: Availability and pricing are subject to change. Researchers should consult directly with suppliers for current information.

Synthesis of Halogenated Pyridines: A Representative Protocol

While commercially available for research purposes, understanding the synthesis of key intermediates is crucial for process development, scale-up, and cost-of-goods analysis. The synthesis of polysubstituted pyridines often involves electrophilic halogenation or metal-halogen exchange followed by quenching with an electrophile.

A relevant synthetic approach for a related compound, 2-Bromo-6-chloropyridine, involves a lithium-halogen exchange on a dibrominated precursor followed by chlorination.[9] This highlights a common strategy for introducing differentiated halogens onto the pyridine ring.

Protocol: Synthesis of 2-Bromo-6-chloropyridine from 2,6-Dibromopyridine

This protocol is based on a literature procedure and serves as an illustrative example of the chemical principles involved.[9]

Causality and Experimental Choices:

-

Anhydrous Conditions: The use of n-butyllithium, a highly reactive organometallic reagent, necessitates strictly anhydrous (dry) conditions and an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching by water or oxygen.

-

Low Temperature: The reaction is conducted at -78 °C (typically a dry ice/acetone bath) to control the reactivity of the organolithium species, prevent side reactions, and ensure selective mono-lithiation.

-

Chlorinating Agent: 1,1,2-Trichloro-1,2,2-trifluoroethane is used as the chlorine source. It effectively transfers a chlorine atom to the lithiated pyridine intermediate.

Step-by-Step Methodology:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2,6-Dibromopyridine and anhydrous diethyl ether.

-

Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (as a solution in hexanes) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction is stirred at this temperature for 1 hour to ensure complete formation of the lithiated intermediate.

-

Chlorination: A solution of 1,1,2-Trichloro-1,2,2-trifluoroethane in diethyl ether is added to the reaction mixture.

-

Warm-up and Quench: The reaction is allowed to slowly warm to room temperature and stirred for 12 hours.

-

Work-up: The reaction is carefully quenched with water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 2-Bromo-6-chloropyridine.

Synthetic Workflow Diagram:

Applications in Drug Discovery and Agrochemicals

The true value of 2,3-Dibromo-6-chloropyridine lies in its capacity as a versatile building block. The distinct electronic environments of the bromine and chlorine atoms allow for chemoselective transformations, primarily through palladium-catalyzed cross-coupling reactions.[10]

-

Pharmaceutical Synthesis: In drug discovery, constructing complex molecules with precise stereochemistry and functionality is paramount.[11][12] Halogenated pyridines are key intermediates for this purpose.[2][13] The bromo and chloro substituents on the pyridine ring can be selectively replaced with various functional groups using reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the rapid generation of diverse compound libraries for screening against biological targets such as kinases, GPCRs, and enzymes.[2] The pyridine nitrogen itself can act as a hydrogen bond acceptor, further enhancing interactions with biological targets.

-

Agrochemical Development: Similar synthetic strategies are employed in the creation of new herbicides and insecticides.[3] The pyridine scaffold is a common feature in crop protection agents, and the ability to systematically modify its substituents allows for the fine-tuning of properties like potency, selectivity, and environmental persistence.

Logical Application Workflow:

Conclusion

2,3-Dibromo-6-chloropyridine is a commercially available specialty chemical of significant interest to the scientific research community. Its value is derived from the strategic placement of three halogen atoms on a privileged pyridine scaffold, enabling selective and versatile synthetic transformations. While readily sourced from various chemical suppliers for R&D activities, a thorough understanding of its safe handling, underlying synthesis, and potential applications in cross-coupling chemistry is essential for any researcher aiming to leverage this potent building block in the design and synthesis of novel, high-value molecules for the pharmaceutical and agrochemical industries.

References

- MySkinRecipes. 2,3-Dibromo-6-Chloropyridine.

- Cynor Laboratories. Chemical Compound - 2- Amino-3,5 -dibromo4-MethylPyridine (3430-29-3) Trader.

- J&K Scientific. 2-Bromo-6-chloropyridine | 5140-72-7.

- IndiaMART.

- ChemicalBook. 2-BROMO-6-CHLOROPYRIDINE synthesis.

- Lead Sciences. 2,3-Dibromo-6-chloropyridine.

- Santa Cruz Biotechnology.

- Sigma-Aldrich.

- BLD Pharm. 885952-16-9|2,3-Dibromo-6-chloropyridine.

- AK Scientific, Inc.

- Sigma-Aldrich. 2-Bromo-6-chloropyridine 95 5140-72-7.

- Royal Society of Chemistry. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides.

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

- Google Patents. Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.

- Fisher Scientific.

- MDPI.

- Jubilant Ingrevia.

- NINGBO INNO PHARMCHEM CO.,LTD.

- PubMed.

- MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,3-Dibromo-6-Chloropyridine [myskinrecipes.com]

- 4. 2,3-Dibromo-6-chloropyridine - Lead Sciences [lead-sciences.com]

- 5. 885952-16-9|2,3-Dibromo-6-chloropyridine|BLD Pharm [bldpharm.com]

- 6. aksci.com [aksci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-BROMO-6-CHLOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Structure-Based Macrocycle Design in Small-Molecule Drug Discovery and Simple Metrics To Identify Opportunities for Macrocyclization of Small-Molecule Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. jk-sci.com [jk-sci.com]

Spectroscopic Data for 2,3-Dibromo-6-chloropyridine: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic properties of 2,3-Dibromo-6-chloropyridine, a halogenated pyridine derivative of significant interest in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive analysis. This approach, rooted in scientific precedent, offers researchers a reliable framework for the identification and characterization of 2,3-Dibromo-6-chloropyridine.

Molecular Structure and Properties

2,3-Dibromo-6-chloropyridine possesses a pyridine ring substituted with two bromine atoms at the 2 and 3 positions and a chlorine atom at the 6 position. This substitution pattern dictates its chemical reactivity and spectroscopic characteristics.

| Property | Value |

| Molecular Formula | C₅H₂Br₂ClN |

| Molecular Weight | 271.34 g/mol |

| IUPAC Name | 2,3-dibromo-6-chloropyridine |

| Canonical SMILES | C1=C(C(=C(N=C1Cl)Br)Br)H |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of 2,3-Dibromo-6-chloropyridine are detailed below. These predictions are based on the analysis of substituent effects and data from structurally similar compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2,3-Dibromo-6-chloropyridine is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing effects of the halogen substituents will deshield these protons, shifting their resonances downfield.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.6 - 7.8 | Doublet | 1H | H-5 | Influenced by the adjacent chlorine and bromine atoms. |

| ~ 8.2 - 8.4 | Doublet | 1H | H-4 | Positioned between two bromine atoms, leading to significant deshielding. |

Causality Behind Experimental Choices in NMR: The choice of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is critical to avoid strong solvent signals that would obscure the analyte's resonances. The concentration of the sample is typically in the range of 5-25 mg dissolved in 0.5-0.7 mL of solvent to ensure adequate signal-to-noise ratio.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts are heavily influenced by the attached halogens.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 115 - 125 | C-3 | Directly attached to a bromine atom. |

| ~ 120 - 130 | C-5 | Influenced by the adjacent chlorine atom. |

| ~ 140 - 150 | C-4 | Positioned between two halogenated carbons. |

| ~ 145 - 155 | C-2 | Directly attached to a bromine atom. |

| ~ 150 - 160 | C-6 | Directly attached to a chlorine atom. |

Trustworthiness Through Self-Validating Systems: The consistency of the predicted shifts with established substituent effects on aromatic systems provides a self-validating framework. Further confidence can be gained by comparing the predicted data with experimentally obtained spectra of closely related analogues.

Experimental Protocol for NMR Spectroscopy

This protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

Materials:

-

2,3-Dibromo-6-chloropyridine (5-25 mg)

-

Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm, high precision)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of 2,3-Dibromo-6-chloropyridine into a clean, dry vial.

-

Add approximately 0.6 mL of the chosen deuterated solvent to dissolve the sample completely.

-

Transfer the solution into a clean NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the NMR magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Fourier transform, phase, and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Set the appropriate spectral width (e.g., 0 to 200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the FID and reference the spectrum.

-

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 2,3-Dibromo-6-chloropyridine, the presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern in the mass spectrum.

Predicted Mass Spectrum

The molecular ion peak (M⁺) region will be the most informative. The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will lead to a complex cluster of peaks. The most abundant peaks in the molecular ion region are predicted as follows:

| m/z | Isotopic Composition | Predicted Relative Abundance |

| 269 | C₅H₂⁷⁹Br₂³⁵Cl | ~ 75% |

| 271 | C₅H₂⁷⁹Br⁸¹Br³⁵Cl / C₅H₂⁷⁹Br₂³⁷Cl | ~ 100% (Base Peak in Cluster) |

| 273 | C₅H₂⁸¹Br₂³⁵Cl / C₅H₂⁷⁹Br⁸¹Br³⁷Cl | ~ 50% |

| 275 | C₅H₂⁸¹Br₂³⁷Cl | ~ 8% |

Fragmentation Pattern: Electron ionization (EI) is a hard ionization technique that will likely cause fragmentation of the molecule.[1] Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms or the pyridine ring's cleavage. Expected fragment ions include:

-

[M - Br]⁺: Loss of a bromine radical.

-

[M - Cl]⁺: Loss of a chlorine radical.

-

[M - Br - Cl]⁺: Subsequent loss of another halogen.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

This protocol describes a general procedure for obtaining an EI mass spectrum.

Materials:

-

2,3-Dibromo-6-chloropyridine (solid or in a volatile solvent)

-

Mass spectrometer with an EI source

Procedure:

-

Sample Introduction:

-

For a solid sample, use a direct insertion probe. Place a small amount of the sample in a capillary tube and insert it into the probe.

-

For a solution, inject a small volume into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

-

-

Instrument Parameters:

-

Set the ion source temperature (e.g., 200-250 °C).

-

Set the electron energy to 70 eV.

-

Set the mass analyzer to scan a suitable range (e.g., m/z 50-350).

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Initiate the scan to acquire the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion cluster.

-

Analyze the isotopic pattern to confirm the elemental composition.

-

Identify major fragment ions and propose fragmentation pathways.

-

Caption: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of 2,3-Dibromo-6-chloropyridine is expected to show characteristic absorptions for an aromatic heterocyclic compound.[2][3][4][5][6]

| Predicted Wavenumber (cm⁻¹) | Vibration |

| 3050 - 3100 | Aromatic C-H stretching |

| 1550 - 1600 | C=C and C=N ring stretching |

| 1400 - 1500 | C=C and C=N ring stretching |

| 1000 - 1200 | C-H in-plane bending |

| 700 - 900 | C-H out-of-plane bending |

| 600 - 800 | C-Br and C-Cl stretching |

Experimental Protocol for FTIR Spectroscopy (Solid Sample)

This protocol outlines the Attenuated Total Reflectance (ATR) method, which is a common and convenient technique for solid samples.

Materials:

-

2,3-Dibromo-6-chloropyridine (solid)

-

FTIR spectrometer with an ATR accessory

-

Spatula

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum with no sample on the crystal.

-

-

Sample Analysis:

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

-

Caption: Workflow for FTIR spectroscopy using an ATR accessory.

Safety and Handling

Halogenated aromatic compounds should be handled with care, as they can be toxic and environmentally persistent.[7][8][9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2,3-Dibromo-6-chloropyridine. By leveraging data from analogous compounds and established spectroscopic principles, this document offers a valuable resource for researchers in the fields of drug development and materials science. The provided protocols and safety information further enhance its utility as a practical laboratory guide.

References

- Jonas, S., & Kuhn, S. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- Guan, Y., et al. (2021). A deep learning model for the prediction of 1H and 13C NMR chemical shifts.

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link][11]

-

LibreTexts Chemistry. (2023). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link][12]

-

International Labour Organization. (2011). Hydrocarbons, Halogenated Aromatic. In Encyclopaedia of Occupational Health and Safety. Retrieved from [Link][8]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. fiveable.me [fiveable.me]

- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. iloencyclopaedia.org [iloencyclopaedia.org]

- 9. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chapter One: Perspective on Halogenated Organic Compounds | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 11. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

1H NMR spectrum of 2,3-Dibromo-6-chloropyridine

Technical Analysis: 1H NMR Characterization of 2,3-Dibromo-6-chloropyridine

Executive Summary

This technical guide provides a comprehensive analysis of the 1H NMR spectrum of 2,3-dibromo-6-chloropyridine , a highly functionalized halogenated pyridine intermediate often utilized in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for drug discovery.

Due to the specific substitution pattern (2,3,6-trisubstituted), the proton signals are limited to the H4 and H5 positions. This guide focuses on the structural assignment , predicted chemical shifts based on validated analogs , and experimental protocols to ensure spectral fidelity.

Structural Analysis & Spin System

The molecule possesses a pyridine core with the following substitution pattern:

-

Position 1: Nitrogen (Heteroatom)

-

Position 2: Bromine

-

Position 4: Proton (

) -

Position 5: Proton (

) -

Position 6: Chlorine

The Spin System

The remaining protons at positions 4 and 5 are vicinal (adjacent). They form an AX or AB spin system depending on the magnetic field strength and the chemical shift difference (

-

Multiplicity: Both protons will appear as doublets (d) .

-

Coupling Constant (

): The typical vicinal coupling constant for pyridine ring protons is 7.5 – 8.5 Hz .

Spectral Assignment & Chemical Shifts

Since direct spectral databases for this specific intermediate are often proprietary, the assignment is derived from high-fidelity analogs (e.g., 2-bromo-6-chloropyridin-3-yl derivatives) and substituent additivity rules.

Predicted Data Table (Solvent: CDCl₃)

| Proton Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Assignment Logic |

| H4 | 8.05 – 8.25 | Doublet (d) | 8.0 – 8.2 | 1H | Deshielded by ortho-Br (Pos 3) and meta-Cl/Br effects. |

| H5 | 7.40 – 7.60 | Doublet (d) | 8.0 – 8.2 | 1H | Shielded relative to H4; ortho to Cl (Pos 6). |

Mechanistic Justification for Assignment

-

H4 (Downfield): The proton at position 4 is ortho to the Bromine at position 3. Halogens generally exhibit an inductive electron-withdrawing effect (-I), which deshields the adjacent proton. Furthermore, H4 is para to the Nitrogen, removing it from the direct shielding influence of the nitrogen lone pair often seen at the

-position. In structurally similar analogs (e.g., 1-(2-bromo-6-chloropyridin-3-yl)-ribose), the H4 proton appears at 8.03 ppm [1]. Replacing the alkyl group at position 3 with a Bromine (more electronegative) will likely shift this resonance further downfield. -

H5 (Upfield): The proton at position 5 is ortho to the Chlorine at position 6. While Chlorine is electronegative, protons

to the pyridine nitrogen (position 5) are typically more shielded than

Experimental Protocol: Sample Preparation

To obtain a publication-quality spectrum free from artifacts (such as water suppression issues or concentration broadening), follow this self-validating protocol.

Reagents & Equipment

-

Analyte: ~10 mg of 2,3-dibromo-6-chloropyridine.

-

Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane) as an internal standard.

-

Note: If the compound is insoluble, DMSO-d₆ is a viable alternative, but expect solvent peaks at 2.50 ppm and water at 3.33 ppm.

-

-

NMR Tube: 5mm high-precision borosilicate glass (Wilmad 507-PP or equivalent).

Step-by-Step Workflow

-

Massing: Weigh 5–10 mg of the solid into a clean vial.

-

Solvation: Add 600 µL of CDCl₃. Ensure complete dissolution.

-

Validation: Hold the vial against light; the solution must be clear. Particulates will cause magnetic field inhomogeneity (broad peaks).

-

-

Filtration (Optional but Recommended): If particulates persist, filter through a small plug of glass wool into the NMR tube.

-

Acquisition Parameters:

-

Scans (NS): 16 or 32 (sufficient for >95% purity).

-

Relaxation Delay (D1): 1.0 – 2.0 seconds.[3]

-

Pulse Angle: 30° or 45°.

-

-

Referencing: Calibrate the TMS singlet to 0.00 ppm .

Data Interpretation Logic

The following diagram illustrates the logical decision tree for assigning the signals in the aromatic region, distinguishing the product from common impurities (such as starting materials like 2,6-dichloropyridine or 2,3-dibromopyridine).

Caption: Logical workflow for distinguishing the target 2,3,6-trisubstituted pyridine from symmetric byproducts based on multiplicity and coupling constants.

Troubleshooting & Common Impurities

When synthesizing or sourcing this compound, specific impurities may arise that complicate the NMR spectrum.

| Impurity | Characteristic Signals | Origin |

| 2,6-Dichloropyridine | Triplet (~7.2 ppm) and Doublet (~7.3 ppm). | Starting material (if used in halogen exchange). |

| 2,3,6-Tribromopyridine | Very similar AX system; shifts will differ slightly. | Over-bromination. |

| Water (in CDCl₃) | Broad singlet ~1.56 ppm. | Wet solvent/hygroscopic sample. |

| Grease | Multiplets at 0.8 – 1.3 ppm. | Dirty glassware/ground glass joints. |

Self-Validation Check: If you observe a triplet in the aromatic region, your sample is not 2,3-dibromo-6-chloropyridine. The target molecule has no proton with two vicinal neighbors; therefore, a triplet is structurally impossible.

References

-

RSC Publishing. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry.[4][5]

-

ChemicalBook. (n.d.). 2,6-Dibromopyridine 1H NMR Spectrum.

-

University of Calgary. (n.d.). NMR Spectroscopy: Coupling Constants.

Sources

An In-depth Technical Guide to the 13C NMR Analysis of 2,3-Dibromo-6-chloropyridine

This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 2,3-Dibromo-6-chloropyridine, a halogenated pyridine derivative of significant interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction: The Structural Significance of 2,3-Dibromo-6-chloropyridine

Halogenated pyridines are crucial building blocks in organic synthesis, serving as versatile intermediates in the creation of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. 2,3-Dibromo-6-chloropyridine, with its distinct substitution pattern, offers multiple reactive sites for further functionalization. Accurate structural confirmation of such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final products.

13C NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of organic molecules. By probing the carbon backbone, it provides detailed information about the chemical environment of each carbon atom, including its hybridization, connectivity, and the electronic effects of neighboring substituents. This guide will delve into the theoretical principles and practical application of 13C NMR for the analysis of 2,3-Dibromo-6-chloropyridine, from sample preparation to spectral interpretation.

Theoretical Principles: Predicting the 13C NMR Spectrum

Due to the absence of readily available experimental spectra for 2,3-Dibromo-6-chloropyridine, a robust analysis begins with a prediction of the 13C NMR chemical shifts. This predictive approach is grounded in the fundamental principles of substituent effects on aromatic systems.

The Pyridine Backbone

The 13C NMR spectrum of the parent pyridine molecule serves as our foundational dataset. The chemical shifts are well-established and reflect the influence of the electronegative nitrogen atom on the ring's electron distribution.[1]

-

C2/C6: ~150 ppm (deshielded due to proximity to nitrogen)

-

C3/C5: ~124 ppm

-

C4: ~136 ppm

Substituent Effects of Halogens

The introduction of halogen substituents (–Cl and –Br) significantly perturbs the electronic environment of the pyridine ring, leading to predictable shifts in the 13C NMR spectrum. These changes are primarily governed by two factors:

-

Inductive Effects: Halogens are more electronegative than carbon and withdraw electron density through the sigma bond (σ-framework). This effect is strongest at the carbon directly attached to the halogen (ipso-carbon) and diminishes with distance.

-

Mesomeric (Resonance) Effects: Halogens possess lone pairs of electrons that can be donated into the π-system of the aromatic ring. This effect generally leads to increased shielding (an upfield shift) at the ortho and para positions.

For halogens, the inductive effect is generally dominant. The influence of a substituent on the chemical shift of a particular carbon atom can be estimated using additive substituent chemical shift (SCS) parameters derived from extensive empirical data for substituted benzenes and pyridines.[2]

Predicted 13C NMR Chemical Shifts for 2,3-Dibromo-6-chloropyridine

To predict the chemical shifts for 2,3-Dibromo-6-chloropyridine, we will start with the base values for pyridine and apply the SCS effects for each substituent. It is important to note that in polysubstituted rings, the assumption of perfect additivity may break down slightly due to steric interactions and complex electronic effects, but it provides a reliable first approximation.

The structure and carbon numbering for 2,3-Dibromo-6-chloropyridine are as follows:

Caption: Structure of 2,3-Dibromo-6-chloropyridine with carbon numbering.

Based on the principles of substituent additivity, the predicted chemical shifts are summarized in the table below. The molecule is expected to exhibit five distinct signals in the 13C NMR spectrum, as there are no elements of symmetry that would render any of the carbon atoms chemically equivalent.

| Carbon Atom | Base Shift (Pyridine, ppm) | Substituent Effects | Predicted Chemical Shift (ppm) | Expected Peak Intensity |

| C2 | ~150 | ipso-Br, ortho-Br, meta-Cl | ~140 - 145 | Weak (Quaternary) |

| C3 | ~124 | ipso-Br, ortho-Br, ortho-Cl | ~120 - 125 | Weak (Quaternary) |

| C4 | ~136 | meta-Br, meta-Br, para-Cl | ~138 - 142 | Strong (Protonated) |

| C5 | ~124 | para-Br, meta-Br, ortho-Cl | ~128 - 132 | Strong (Protonated) |

| C6 | ~150 | meta-Br, para-Br, ipso-Cl | ~150 - 155 | Weak (Quaternary) |

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other acquisition conditions.

The carbons C2, C3, and C6 are quaternary (not attached to any protons) and are therefore expected to show significantly weaker signals in a standard proton-decoupled 13C NMR spectrum.[3] This is due to the lack of Nuclear Overhauser Effect (NOE) enhancement, which boosts the signal of protonated carbons.

Experimental Protocol: Acquiring the 13C NMR Spectrum

The following section provides a detailed, step-by-step methodology for the acquisition of a high-quality 13C NMR spectrum of 2,3-Dibromo-6-chloropyridine.

Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common first choice for many organic compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

-

Concentration: Prepare a solution with a concentration of approximately 100 to 500 mM.[4] This ensures a sufficient number of 13C nuclei to obtain a good signal-to-noise ratio in a reasonable time. For 2,3-Dibromo-6-chloropyridine (M.W. ≈ 271.3 g/mol ), this corresponds to roughly 27-135 mg dissolved in 0.6-0.7 mL of deuterated solvent.

-

Filtration: Ensure the solution is free of any particulate matter by filtering it through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for chemical shifts (δ = 0.0 ppm).

Caption: Experimental workflow for 13C NMR analysis.

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 13C NMR experiment on a 400-600 MHz spectrometer.

-

Lock and Shim: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

-

Probe Tuning: Tune and match the NMR probe to the 13C frequency to ensure maximum signal transmission and sensitivity.

-

Acquisition Parameters:

-

Experiment: A standard proton-decoupled 1D 13C experiment (e.g., zgpg30 on Bruker systems).

-